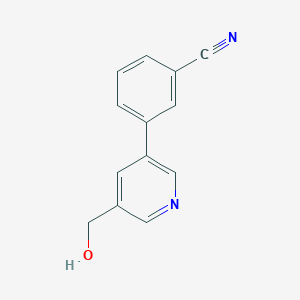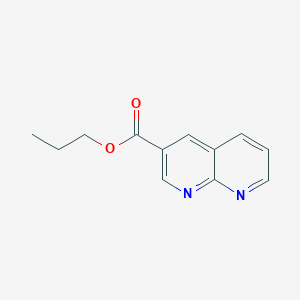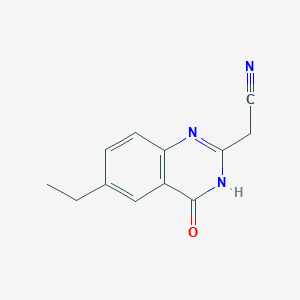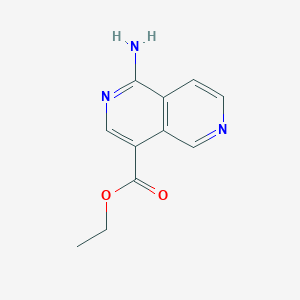
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol is an organic compound belonging to the class of 8-hydroxyquinolines. These compounds are characterized by a quinoline moiety with a hydroxy group at the 8-position . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of stannic chloride or indium (III) chloride as catalysts for the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . The reaction conditions often involve aerobic settings and can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propargylamine side chain.
Substitution: The hydroxy group at the 8-position can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with a hydroxy group at the 8-position.
Quinoline-8-amines: Isomerically related compounds with similar scaffolds.
Methylquinoxalines: Structural isomers with different functional groups.
Uniqueness
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol is unique due to its propargylamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
848645-94-3 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-[(prop-2-ynylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C13H12N2O/c1-2-7-14-9-10-5-6-12(16)13-11(10)4-3-8-15-13/h1,3-6,8,14,16H,7,9H2 |
InChI-Schlüssel |
CUEOHNVKQWXJNR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNCC1=C2C=CC=NC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















